

# 5-(3-Chlorophenyl)-2-furaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-(3-Chlorophenyl)-2-furaldehyde

Cat. No.: B1347962

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## An In-depth Technical Guide to 5-(3-Chlorophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **5-(3-Chlorophenyl)-2-furaldehyde**, a furan derivative of interest in synthetic and medicinal chemistry. This document consolidates its chemical and physical properties, outlines established synthetic methodologies, and discusses its potential applications as a chemical intermediate. While direct biological activity data for this specific compound is limited in publicly available literature, the guide explores the known biological relevance of the broader class of substituted furaldehydes.

### Chemical Identity and Properties

**5-(3-Chlorophenyl)-2-furaldehyde** is a solid organic compound characterized by a furan ring substituted with a chlorophenyl group at the 5-position and an aldehyde group at the 2-position.

| Property                  | Value  | Reference(s) |
|---------------------------|--|--------------|
| CAS Number                | 22078-59-7   | [1]          |
| Molecular Formula         | C <sub>11</sub> H <sub>7</sub> ClO <sub>2</sub>                    | [1]          |
| Molecular Weight          | 206.63 g/mol   | [1]          |
| Melting Point             | 109-111 °C   | [1]          |
| Boiling Point (Predicted) | 354.7 ± 32.0 °C  | [1]          |
| Density (Predicted)       | 1.282 ± 0.06 g/cm <sup>3</sup>                                     | [1]          |
| Synonyms                  | 5-(3-Chlorophenyl)furan-2-carbaldehyde, 5-(3-Chlorophenyl)furfural | [1]          |

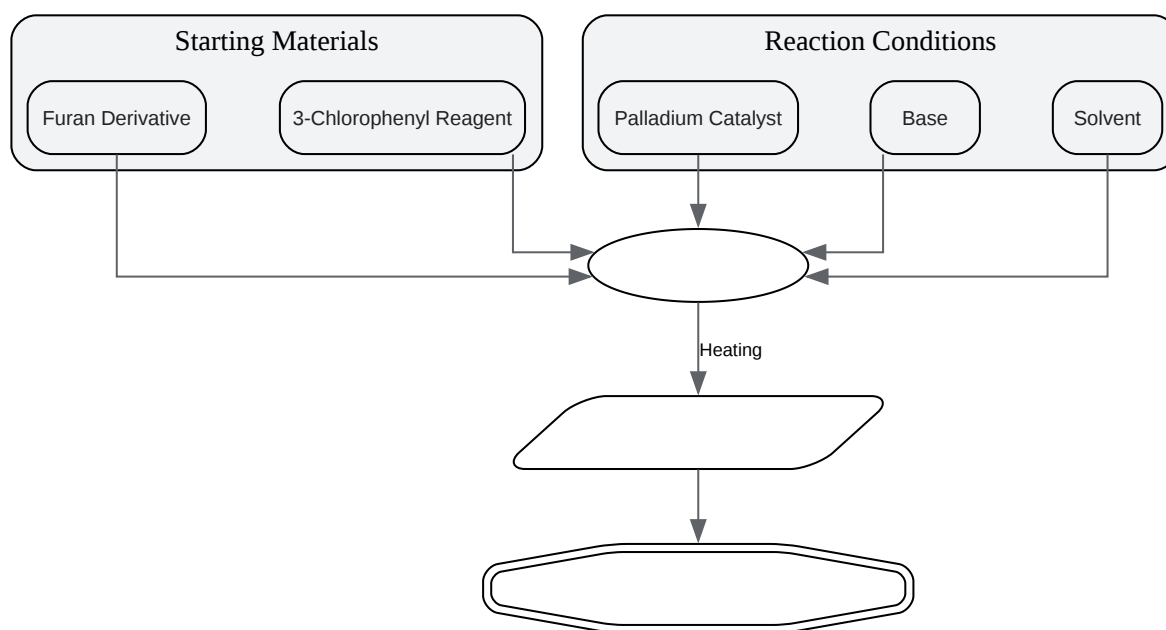
## Synthesis and Experimental Protocols

The synthesis of **5-(3-Chlorophenyl)-2-furaldehyde** typically involves the formation of a carbon-carbon bond between a furan ring and a 3-chlorophenyl group. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

### Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a versatile approach to forming the aryl-furan bond with good yields and functional group tolerance. The general scheme involves the reaction of a furan derivative with a 3-chlorophenyl-containing reagent in the presence of a palladium catalyst and a base.

Logical Workflow for Palladium-Catalyzed Synthesis:



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Caption: General workflow for palladium-catalyzed synthesis.

#### 2.1.1. Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with an organic halide. For the synthesis of **5-(3-Chlorophenyl)-2-furaldehyde**, two primary routes are feasible:

- Route A: Coupling of 5-bromo-2-furaldehyde with 3-chlorophenylboronic acid.
- Route B: Coupling of 2-formyl-5-furanylboronic acid with 1-bromo-3-chlorobenzene.

Experimental Protocol (General): A reaction vessel is charged with the aryl halide (1.0 eq.), the boronic acid derivative (1.1-1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.01-0.05 eq.), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{Na}_2\text{CO}_3$ , 2.0-3.0 eq.). A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by

TLC or GC-MS). After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.<sup>[2][3][4][5][6]</sup>

### 2.1.2. Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide.<sup>[7][8][9]</sup>

Experimental Protocol (General): In a flask, the aryl halide (1.0 eq.), the organostannane reagent (e.g., tributyl(3-chlorophenyl)stannane, 1.0-1.2 eq.), and a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{PPh}_3)_2$ , 0.01-0.05 eq.) are dissolved in an anhydrous, degassed solvent such as toluene, THF, or DMF. The reaction is heated under an inert atmosphere at a temperature between 80 and 110 °C. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then purified by column chromatography to isolate the desired product. It is important to note that organotin compounds are highly toxic and require careful handling.<sup>[7][8][9]</sup>

### 2.1.3. Organozinc Cross-Coupling

This method employs an organozinc reagent, which can be prepared in situ from the corresponding aryl halide.<sup>[10]</sup>

Experimental Protocol (General): An arylzinc halide is prepared by reacting the corresponding aryl halide with activated zinc. To this solution, 5-bromo-2-furaldehyde and a catalytic amount of a palladium catalyst, such as  $\text{Pd}(\text{dppf})\text{Cl}_2$ , are added in a solvent like THF. The reaction is typically stirred at room temperature for 1-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.<sup>[10]</sup>

## Spectroscopic Characterization

While a specific, published spectrum for **5-(3-Chlorophenyl)-2-furaldehyde** is not readily available, the expected spectroscopic data can be predicted based on the analysis of similar compounds.

| Technique           | Expected Features  |
|---------------------|--|
| $^1\text{H}$ NMR    | Signals corresponding to the aldehyde proton (singlet, $\sim 9.6$ ppm), furan ring protons (doublets, $\sim 6.8$ - $7.5$ ppm), and the protons of the 3-chlorophenyl group (multiplets, $\sim 7.3$ - $7.7$ ppm).   |
| $^{13}\text{C}$ NMR | Resonances for the aldehyde carbonyl carbon ( $\sim 177$ ppm), carbons of the furan ring ( $\sim 110$ - $160$ ppm), and carbons of the 3-chlorophenyl ring ( $\sim 125$ - $135$ ppm).  |
| IR Spectroscopy     | Characteristic absorption bands for the aldehyde C=O stretch ( $\sim 1670$ - $1690\text{ cm}^{-1}$ ), C-H stretch of the aldehyde ( $\sim 2720$ and $\sim 2820\text{ cm}^{-1}$ ), C=C stretching of the aromatic and furan rings ( $\sim 1400$ - $1600\text{ cm}^{-1}$ ), and C-Cl stretching ( $\sim 700$ - $800\text{ cm}^{-1}$ ). |
| Mass Spectrometry   | A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of $206.63\text{ g/mol}$ , along with a characteristic isotopic pattern for a chlorine-containing compound ( $\text{M}+2$ peak at approximately one-third the intensity of the $\text{M}^+$ peak).   |

## Biological and Pharmacological Context

Currently, there is no specific published data on the biological activity of **5-(3-Chlorophenyl)-2-furaldehyde**. However, the furan and substituted phenyl moieties are present in numerous compounds with a wide range of biological activities.

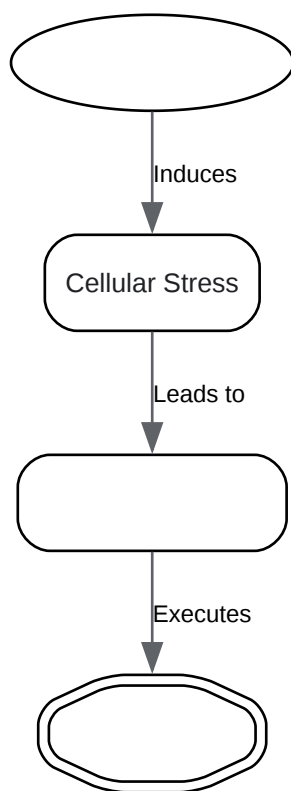
Derivatives of 5-aryl-2-furaldehydes have been investigated for various therapeutic applications, including:

- **Antimicrobial Activity:** Many furan derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Anticancer Activity:** Some substituted furan compounds have shown cytotoxic effects against various cancer cell lines.[16][17][18] The presence of the chlorophenyl group may influence this activity.
- **Enzyme Inhibition:** The furaldehyde scaffold can be a starting point for the synthesis of inhibitors for various enzymes.

#### Signaling Pathway Hypothesis (General for Furan Derivatives):

The biological effects of furan-containing compounds can be multifaceted. For instance, in the context of cytotoxicity, they might induce apoptosis through pathways involving caspases.



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Caption: Hypothetical apoptotic pathway for a cytotoxic furan derivative.

It is important to emphasize that these are general observations for the class of compounds, and specific experimental validation is required to determine the biological profile of **5-(3-Chlorophenyl)-2-furaldehyde**.

## Applications in Research and Development

The primary application of **5-(3-Chlorophenyl)-2-furaldehyde** is as a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a variety of chemical transformations, including:

- Oxidation to the corresponding carboxylic acid.
- Reduction to the corresponding alcohol, such as (5-(3-chlorophenyl)furan-2-yl)methanol.[1]
- Condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules.
- Reductive amination to synthesize secondary and tertiary amines.

These transformations allow for the construction of a diverse range of molecules with potential applications in drug discovery, materials science, and agrochemicals.

## Conclusion

**5-(3-Chlorophenyl)-2-furaldehyde** is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. While its own biological profile remains to be fully elucidated, its structural motifs are present in many biologically active compounds. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce this compound and explore its utility in various fields of chemical and pharmaceutical research. Further investigation into its biological activity is warranted to fully understand its potential.

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